molecular formula C7H2BrF4NO2 B1381794 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene CAS No. 1421599-50-9

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene

Cat. No. B1381794
CAS RN: 1421599-50-9
M. Wt: 287.99 g/mol
InChI Key: LITRJNDEZMOHAK-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2BrF4NO2 . It has a molecular weight of 288 .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.

. It is stored at room temperature and is in solid form . The melting point is 84-85°C .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene: is a versatile building block in organic synthesis. It can be used to introduce the trifluoromethyl group, a common moiety in pharmaceuticals due to its lipophilic nature and stability. This compound can undergo various reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the unique properties of the trifluoromethoxy group . Additionally, improving the synthesis methods to overcome current limitations and challenges could be another area of focus .

Mechanism of Action

Target of Action

It’s known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It’s known that this compound can participate in substitution and coupling reactions . In these reactions, the bromine atom is likely to be replaced by other groups or atoms, leading to the formation of new compounds.

Pharmacokinetics

Its physical properties such as boiling point (2638±400 °C) and density (1855±006 g/cm3) suggest that it could have significant bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene. For instance, the reaction conditions (such as temperature, pH, and the presence of other reactants) can affect its reactivity and the outcome of the reactions it participates in .

properties

IUPAC Name

1-bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRJNDEZMOHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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